![molecular formula C25H36N4O2 B14228413 4,4'-[Undecane-1,11-diylbis(oxy)]di(benzene-1-carboximidamide) CAS No. 750643-73-3](/img/structure/B14228413.png)
4,4'-[Undecane-1,11-diylbis(oxy)]di(benzene-1-carboximidamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-[Undecane-1,11-diylbis(oxy)]di(benzene-1-carboximidamide) is a complex organic compound with the molecular formula C25H36N4O2. This compound consists of 36 hydrogen atoms, 25 carbon atoms, 4 nitrogen atoms, and 2 oxygen atoms . It is known for its unique structure, which includes two benzene rings connected by an undecane chain with oxygen linkages and carboximidamide groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[Undecane-1,11-diylbis(oxy)]di(benzene-1-carboximidamide) typically involves the reaction of 4-aminobenzonitrile with undecane-1,11-diol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions for several hours to ensure complete conversion . The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-pressure reactors and advanced purification methods such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-[Undecane-1,11-diylbis(oxy)]di(benzene-1-carboximidamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron(III) chloride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or alkylated derivatives.
Applications De Recherche Scientifique
4,4’-[Undecane-1,11-diylbis(oxy)]di(benzene-1-carboximidamide) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial and antiseptic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4,4’-[Undecane-1,11-diylbis(oxy)]di(benzene-1-carboximidamide) involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and inhibition of essential cellular processes. The compound targets specific proteins and enzymes within the microbial cells, ultimately leading to cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
Propamidine: A similar compound with antimicrobial properties, used in the treatment of minor eye infections.
Hexamidine: Another related compound with similar antimicrobial activity.
Pentamidine: Known for its use in treating protozoal infections.
Uniqueness
4,4’-[Undecane-1,11-diylbis(oxy)]di(benzene-1-carboximidamide) is unique due to its specific undecane linkage and the presence of carboximidamide groups, which confer distinct chemical and biological properties compared to other similar compounds .
Propriétés
Numéro CAS |
750643-73-3 |
|---|---|
Formule moléculaire |
C25H36N4O2 |
Poids moléculaire |
424.6 g/mol |
Nom IUPAC |
4-[11-(4-carbamimidoylphenoxy)undecoxy]benzenecarboximidamide |
InChI |
InChI=1S/C25H36N4O2/c26-24(27)20-10-14-22(15-11-20)30-18-8-6-4-2-1-3-5-7-9-19-31-23-16-12-21(13-17-23)25(28)29/h10-17H,1-9,18-19H2,(H3,26,27)(H3,28,29) |
Clé InChI |
YBCPLLUVNZHSDB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=N)N)OCCCCCCCCCCCOC2=CC=C(C=C2)C(=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


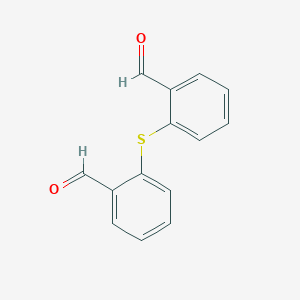
![2-Cyano-N-[1-(3,4-dimethoxyphenyl)propan-2-yl]acetamide](/img/structure/B14228338.png)
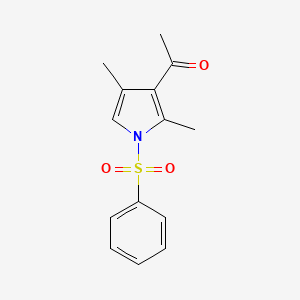
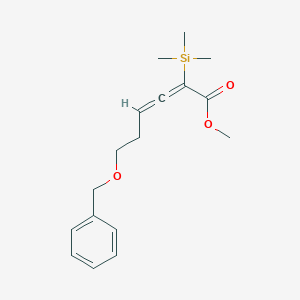
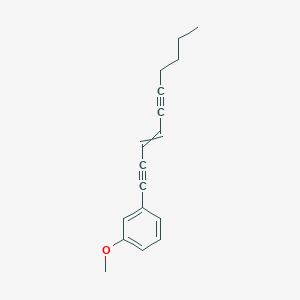
![2,7-Dibromo-3',6'-bis(octyloxy)-9,9'-spirobi[fluorene]](/img/structure/B14228384.png)
![2-[(4-Phenylpiperidin-1-yl)methyl]-1H-indole](/img/structure/B14228387.png)
![1H-1,2,4-Triazole, 3-[(2-naphthalenylmethyl)thio]-](/img/structure/B14228389.png)
![[(Dodec-5-en-5-yl)selanyl]benzene](/img/structure/B14228395.png)
![N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B14228399.png)
![2-Thiazolamine, 5-fluoro-4-(3-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-](/img/structure/B14228402.png)
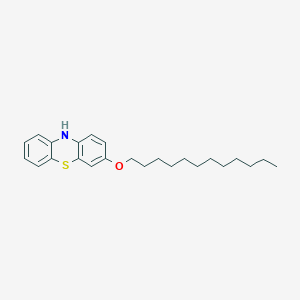
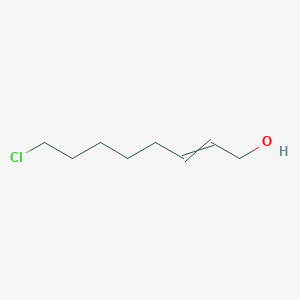
![3-hydroxy-2-[(1R)-3-(methylamino)-1-phenylpropoxy]benzoic acid](/img/structure/B14228418.png)
